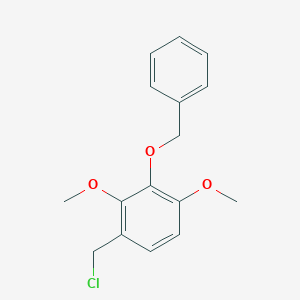
2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group, a chloromethyl group, and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-4-(chloromethyl)-1,3-dimethoxybenzene.
Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group through a reaction with benzyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example:
Nucleophilic Substitution: The chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Oxidation and Reduction: The benzyloxy and methoxy groups can be modified to alter the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1,3-dimethoxybenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-1,3-dimethoxybenzene: Lacks the benzyloxy group, reducing its potential for oxidation and reduction reactions.
2-(Benzyloxy)-4-methyl-1,3-dimethoxybenzene: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene is unique due to the presence of both a benzyloxy group and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industrial applications.
Properties
CAS No. |
866082-85-1 |
|---|---|
Molecular Formula |
C16H17ClO3 |
Molecular Weight |
292.75 g/mol |
IUPAC Name |
1-(chloromethyl)-2,4-dimethoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17ClO3/c1-18-14-9-8-13(10-17)15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
UDUAKOBUNIRMCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
![Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-](/img/structure/B12525823.png)
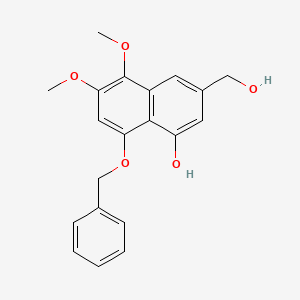

![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
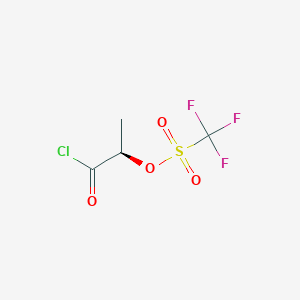
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
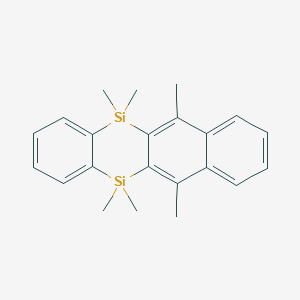
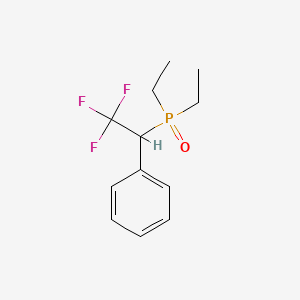
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
